molecular formula C14H25NO B2714080 N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide CAS No. 2001839-10-5

N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide

Cat. No.: B2714080
CAS No.: 2001839-10-5
M. Wt: 223.36
InChI Key: NICYNJKFTFPNDJ-UHFFFAOYSA-N
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Description

N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with four methyl groups and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide typically involves the reaction of 3,3,5,5-tetramethylcyclohexanone with appropriate amine and acrylamide derivatives. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,3,5,5-Tetramethylcyclohexanone: A related compound with a similar cyclohexane structure but different functional groups.

    3,3,5-Trimethylcyclohexanol: Another similar compound with a cyclohexane ring and three methyl groups.

Uniqueness

N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other related compounds.

Properties

IUPAC Name

N-[(3,3,5,5-tetramethylcyclohexyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO/c1-6-12(16)15-9-11-7-13(2,3)10-14(4,5)8-11/h6,11H,1,7-10H2,2-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICYNJKFTFPNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)C)CNC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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